4-Hydroxy-2,2-dimethylbutanenitrile
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Overview
Description
4-Hydroxy-2,2-dimethylbutanenitrile is an organic compound with the molecular formula C6H11NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,2-dimethylbutanenitrile typically involves the reaction of 4-hydroxy-2,2-dimethylbutanoic acid with a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding nitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-oxo-2,2-dimethylbutanenitrile or 4-carboxy-2,2-dimethylbutanenitrile.
Reduction: Formation of 4-amino-2,2-dimethylbutanenitrile.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Hydroxy-2,2-dimethylbutanenitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the nitrile group can act as a nucleophile or electrophile in various reactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
4-Hydroxybutanenitrile: Similar structure but lacks the additional methyl groups.
2,2-Dimethylbutanenitrile: Lacks the hydroxyl group.
4-Hydroxy-2-methylbutanenitrile: Similar structure with one less methyl group.
Uniqueness: 4-Hydroxy-2,2-dimethylbutanenitrile is unique due to the presence of both hydroxyl and nitrile groups on a dimethyl-substituted butane backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
4-hydroxy-2,2-dimethylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2,5-7)3-4-8/h8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJKJTAFQCZBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107289-41-8 |
Source
|
Record name | 4-hydroxy-2,2-dimethylbutanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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